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molecular formula C8H7BrFNO2 B1321023 methyl N-(4-bromo-3-fluorophenyl)carbamate CAS No. 396076-65-6

methyl N-(4-bromo-3-fluorophenyl)carbamate

Cat. No. B1321023
M. Wt: 248.05 g/mol
InChI Key: DKQFMIYZLHXFOX-UHFFFAOYSA-N
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Patent
US06503907B2

Procedure details

To 33.3 g (0.3 mol) 3-fluoroaniline in 160 ml CH2Cl2 were added 450 ml of a 0.7 M aqueous NaHCO3-solution. The resulting mixture was treated dropwise with 34.6 ml (0.41 mol) methylchloroformate within a period of 20 min. After stirring overnight the layers were separated and the organic layer was washed with saturated aqueous NaCl and dried with MgSO4. After evaporation of ca.60% of the solvent, 600 ml of hexane were added, whereby (3-Fluoro-phenyl)-carbamic acid methyl ester precipitated as a colorless solid that was filtered off and dried i.v (41 g (81%)). The solid was dissolved in 600 ml acetonitrile and treated subsequently with 50 g (0.28 mmol) N-bromosuccinimide and 2.13 ml (0.024 mol) trifluormethane sulfonic acid. After stirring at room temperature during 12 hours ca 50% of the solvent were evaporated, the resulting mixture diluted with 1000 ml EtOAc, and washed subsequently with saturated aqueous NaHCO3 and saturated aqueous NaCl. Drying of the combined organic layers with MgSO4, evaporation of the solvent, and column chromatography on silica gel with hexane/EtOAc 8:1 and then 2:1 gave 39 g (64%) (4-Bromo-3-fluoro-phenyl)-carbamic acid methyl ester as a colorless solid, that was dissolved in 390 ml acetonitrile, treated subsequently with 39 g (0.172 mol) N-iodosuccinimide and 1.4 ml (0.016 mol) trifluormethanesulfonic acid at 0° C. and left to stirr at room temperature during 10 hours. Cooling the reaction mixture to 0° C. led to precipitation of (4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester as colorless crystals that were filtered off and dried (26.7g, 44%). Dilution of the filtrate with 600 ml hexane followed by subsequent washing with saturated aqueous NaHCO3 and 0.5M aqueous NaS2O3, drying of the organic layer with MgSO4, evaporation of the solvent, and recrystallization of the residue in acetonitrile gave an additional 6.3 g (12%) of (4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester (total: 33 g, 56%), MS: 373 (M, 1Br).
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
34.6 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
2.13 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C([O-])(O)=O.[Na+].[CH3:14][O:15][C:16](Cl)=[O:17].[Br:19]N1C(=O)CCC1=O.FC(F)(F)S(O)(=O)=O>C(Cl)Cl>[CH3:14][O:15][C:16](=[O:17])[NH:5][C:4]1[CH:6]=[CH:7][C:8]([Br:19])=[C:2]([F:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
34.6 mL
Type
reactant
Smiles
COC(=O)Cl
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.13 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Four
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the layers
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of ca
ADDITION
Type
ADDITION
Details
60% of the solvent, 600 ml of hexane were added
CUSTOM
Type
CUSTOM
Details
whereby (3-Fluoro-phenyl)-carbamic acid methyl ester precipitated as a colorless solid
FILTRATION
Type
FILTRATION
Details
that was filtered off
CUSTOM
Type
CUSTOM
Details
dried i.v (41 g (81%))
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 600 ml acetonitrile
CUSTOM
Type
CUSTOM
Details
were evaporated
ADDITION
Type
ADDITION
Details
the resulting mixture diluted with 1000 ml EtOAc
WASH
Type
WASH
Details
washed subsequently with saturated aqueous NaHCO3 and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the combined organic layers with MgSO4, evaporation of the solvent, and column chromatography on silica gel with hexane/EtOAc 8:1

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(NC1=CC(=C(C=C1)Br)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 56152.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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